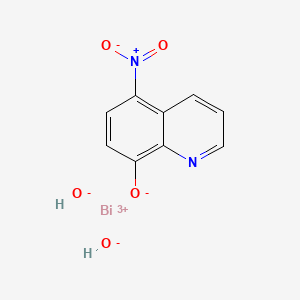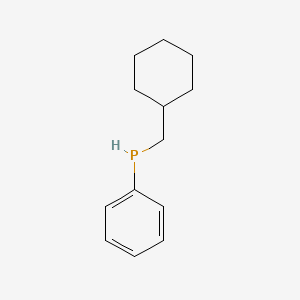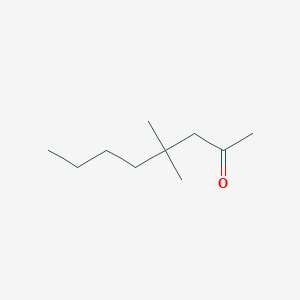![molecular formula C13H10Cl2O2 B14669212 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride CAS No. 41791-72-4](/img/structure/B14669212.png)
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and an oxypropanoyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride typically involves the reaction of 1-chloronaphthalene with propanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Starting Materials: 1-chloronaphthalene and propanoyl chloride.
Catalyst: Anhydrous aluminum chloride (AlCl3) is commonly used.
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid and hydrochloric acid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and water. The reactions are typically carried out at room temperature.
Hydrolysis: Requires aqueous conditions, often at elevated temperatures.
Esterification: Alcohols are used as nucleophiles, and the reaction is catalyzed by acids such as sulfuric acid.
Amidation: Ammonia or primary amines are used, often under mild heating.
Major Products Formed
Hydrolysis: 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid and hydrochloric acid.
Esterification: Esters of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid.
Amidation: Amides of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid.
科学研究应用
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming new covalent bonds. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
- 2-[(1-Bromonaphthalen-2-yl)oxy]propanoyl chloride
- 2-[(1-Fluoronaphthalen-2-yl)oxy]propanoyl chloride
- 2-[(1-Iodonaphthalen-2-yl)oxy]propanoyl chloride
Uniqueness
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride is unique due to the presence of the chlorine atom on the naphthalene ring, which can influence its reactivity and interactions with other molecules. The chlorine substituent can also affect the compound’s physical properties, such as solubility and boiling point, compared to its bromine, fluorine, and iodine analogs.
属性
CAS 编号 |
41791-72-4 |
|---|---|
分子式 |
C13H10Cl2O2 |
分子量 |
269.12 g/mol |
IUPAC 名称 |
2-(1-chloronaphthalen-2-yl)oxypropanoyl chloride |
InChI |
InChI=1S/C13H10Cl2O2/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3 |
InChI 键 |
FJGXMAOFWJLQOO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)Cl)OC1=C(C2=CC=CC=C2C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)


![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)


![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)







